N-[5-(Hydroxymethyl)-2,2-dimethyl-1,3-dioxan-5-yl]prop-2-enamide
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Overview
Description
N-[5-(Hydroxymethyl)-2,2-dimethyl-1,3-dioxan-5-yl]prop-2-enamide is an organic compound with the molecular formula C10H17NO4. This compound features a dioxane ring, which is a six-membered ring containing two oxygen atoms, and an acrylamide group. It is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(Hydroxymethyl)-2,2-dimethyl-1,3-dioxan-5-yl]prop-2-enamide typically involves the reaction of N-(hydroxymethyl)acrylamide with a suitable aldehyde or ketone to form the dioxane ring. The reaction conditions often include the use of acid catalysts and controlled temperatures to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems ensures precise control over the reaction parameters, leading to efficient production of the compound .
Chemical Reactions Analysis
Types of Reactions
N-[5-(Hydroxymethyl)-2,2-dimethyl-1,3-dioxan-5-yl]prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The acrylamide group can be reduced to form an amine.
Substitution: The hydroxymethyl group can undergo substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[5-(Hydroxymethyl)-2,2-dimethyl-1,3-dioxan-5-yl]prop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polymers and resins for coatings and adhesives.
Mechanism of Action
The mechanism of action of N-[5-(Hydroxymethyl)-2,2-dimethyl-1,3-dioxan-5-yl]prop-2-enamide involves its interaction with various molecular targets. The acrylamide group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially altering their function. The dioxane ring provides structural stability and can influence the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
Acrylamide: A simpler compound with similar reactivity but lacking the dioxane ring.
N-(Hydroxymethyl)acrylamide: Shares the hydroxymethyl and acrylamide groups but does not have the dioxane ring structure.
N-(Dialkylamino)methylacrylamides: Compounds with similar acrylamide groups but different substituents on the nitrogen atom.
Uniqueness
N-[5-(Hydroxymethyl)-2,2-dimethyl-1,3-dioxan-5-yl]prop-2-enamide is unique due to the presence of the dioxane ring, which imparts specific chemical properties and reactivity.
Properties
CAS No. |
190002-20-1 |
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Molecular Formula |
C10H17NO4 |
Molecular Weight |
215.25 g/mol |
IUPAC Name |
N-[5-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-5-yl]prop-2-enamide |
InChI |
InChI=1S/C10H17NO4/c1-4-8(13)11-10(5-12)6-14-9(2,3)15-7-10/h4,12H,1,5-7H2,2-3H3,(H,11,13) |
InChI Key |
GFYBKCFJFDBJSY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OCC(CO1)(CO)NC(=O)C=C)C |
Origin of Product |
United States |
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